molecular formula C7H7BFNO4 B8237628 [2-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid

[2-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid

Cat. No.: B8237628
M. Wt: 198.95 g/mol
InChI Key: DTWSQQKZUYSTLG-UHFFFAOYSA-N
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Description

[2-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a fluoro and a methoxycarbonyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation, where a halogenated pyridine derivative reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions often include:

    Catalyst: Palladium(II) acetate or similar palladium complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using hydrogen peroxide or other oxidizing agents.

    Substitution: The fluoro and methoxycarbonyl groups on the pyridine ring can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran), temperature (80-100°C)

    Oxidation: Hydrogen peroxide, solvent (e.g., water or methanol), temperature (room temperature to 50°C)

    Substitution: Nucleophiles (e.g., amines or thiols), solvent (e.g., dimethylformamide), temperature (50-100°C)

Major Products:

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling

    Phenols: Formed via oxidation of the boronic acid group

    Substituted Pyridines: Formed via nucleophilic substitution reactions

Scientific Research Applications

Chemistry:

    Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: Serves as a building block in the development of new catalytic systems for organic transformations.

Biology:

    Molecular Probes: Used in the design of molecular probes for biological imaging and diagnostics.

    Drug Discovery: Acts as a precursor in the synthesis of bioactive molecules for drug discovery and development.

Medicine:

    Pharmaceutical Intermediates: Used in the synthesis of intermediates for various pharmaceutical compounds.

    Therapeutic Agents:

Industry:

    Material Science: Utilized in the synthesis of materials with specific electronic and optical properties.

    Agrochemicals: Employed in the development of new agrochemical products for crop protection.

Mechanism of Action

The mechanism of action of [2-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a palladium-biaryl complex.

    Reductive Elimination: The palladium-biaryl complex undergoes reductive elimination, releasing the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

  • [2-Fluoro-3-methylpyridin-5-yl]boronic acid
  • [2-Fluoro-5-(trifluoromethyl)pyridin-3-yl]boronic acid
  • [2-Fluoro-5-(hydroxymethyl)pyridin-3-yl]boronic acid

Uniqueness:

  • Functional Groups: The presence of both fluoro and methoxycarbonyl groups on the pyridine ring provides unique electronic and steric properties, making it particularly useful in specific cross-coupling reactions.
  • Reactivity: The combination of these functional groups can influence the reactivity and selectivity of the compound in various chemical transformations.

Biological Activity

[2-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid is an organoboron compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This compound features a boronic acid functional group attached to a pyridine ring, which is further substituted with a fluoro and a methoxycarbonyl group. The combination of these functional groups provides distinct electronic and steric characteristics, making it particularly useful in various chemical transformations, including Suzuki-Miyaura cross-coupling reactions.

  • IUPAC Name : (2-fluoro-5-methoxycarbonylpyridin-3-yl)boronic acid
  • Molecular Formula : C7H8BFNO4
  • Molecular Weight : 180.96 g/mol
  • CAS Number : 871329-53-2

The biological activity of this compound can be attributed to its role in facilitating chemical reactions that are crucial in drug development. Its mechanism of action primarily involves:

  • Oxidative Addition : The palladium catalyst engages with the aryl halide, forming a palladium-aryl complex.
  • Transmetalation : The boronic acid transfers its aryl group to the palladium center, resulting in a palladium-biaryl complex.
  • Reductive Elimination : The biaryl complex undergoes reductive elimination, releasing the biaryl product and regenerating the palladium catalyst.

Table 1: Biological Activities of Related Boronic Acids

Compound NameBiological ActivityIC50 Value (µM)Reference
[2-Fluoro-5-(trifluoromethyl)pyridin-3-yl]boronic acidAntitumor activity<0.01
[2-Fluoro-3-methylpyridin-5-yl]boronic acidInhibition of tubulin polymerization0.229
[2-Fluoro-5-(hydroxymethyl)pyridin-3-yl]boronic acidModulation of P-glycoprotein6.0

Case Studies

  • Antitumor Activity : A study highlighted the anti-proliferative effects of related boronic acids on various cancer cell lines, with some exhibiting GI50 values below 0.01 µM, indicating potent efficacy against tumor growth.
  • Enzyme Inhibition : Boronic acids have been studied for their ability to inhibit enzymes such as GABA aminotransferase, which plays a role in neurotransmitter regulation. This mechanism suggests potential applications in treating neurological disorders.

Properties

IUPAC Name

(2-fluoro-5-methoxycarbonylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BFNO4/c1-14-7(11)4-2-5(8(12)13)6(9)10-3-4/h2-3,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWSQQKZUYSTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1F)C(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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